Structural Differentiation: Sec-Butyl Branching and Chirality Versus Linear n-Butyl and Isobutyl Analogs
(1-(sec-Butyl)piperidin-4-yl)methanamine incorporates a sec-butyl substituent that introduces both alkyl chain branching and a stereogenic center at the C1' position of the butyl group. This contrasts with the n-butyl analog 4-(aminomethyl)-1-(n-butyl)piperidine (CAS 65017-57-4), which possesses a linear, achiral N-alkyl chain, and the isobutyl analog, which presents different branching geometry . The sec-butyl group provides a distinct steric and conformational profile, influencing the spatial orientation of the aminomethyl handle and the accessibility of the piperidine nitrogen for further functionalization .
| Evidence Dimension | N-Alkyl substituent structure and stereochemistry |
|---|---|
| Target Compound Data | sec-Butyl (1-methylpropyl); branched; contains stereogenic center at C1' |
| Comparator Or Baseline | n-Butyl analog (CAS 65017-57-4): linear, achiral N-alkyl chain; Isobutyl analog: branched but differing steric profile |
| Quantified Difference | Qualitative difference: presence versus absence of chirality and branching geometry |
| Conditions | Structural comparison based on canonical SMILES and IUPAC nomenclature |
Why This Matters
The sec-butyl chirality enables enantioselective synthesis and stereochemical SAR exploration that is impossible with achiral n-butyl or isobutyl analogs.
